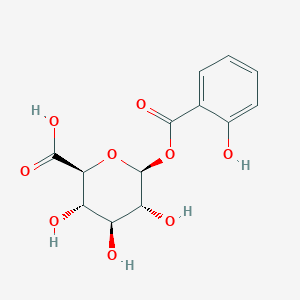

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The synthesis and study of complex organic compounds, such as esters with multiple chloro substituents, have significant relevance in chemistry due to their potential applications and unique properties. These compounds are often studied for their chemical reactions, molecular structures, physical, and chemical properties.

Synthesis Analysis

Synthesis of complex esters typically involves multi-step reactions, including protection and deprotection of functional groups, oxidation, and condensation reactions. For example, Hartmann et al. (1994) described the synthesis of cyclopropane fatty acids as potential inhibitors of mycolic acid biosynthesis, involving protection and deprotection steps (Hartmann et al., 1994).

Molecular Structure Analysis

The molecular structure of organic esters can be complex, involving various functional groups that influence their reactivity and properties. Studies often employ spectroscopic methods like NMR, FTIR, and X-ray crystallography for structural characterization. For instance, the study of siloxane-containing dicarboxylic acid derivatives by Zaltariov et al. (2014) demonstrates the use of these techniques to understand the molecular structure and supramolecular interactions (Zaltariov et al., 2014).

Chemical Reactions and Properties

Chemical reactions of complex esters can include hydrolysis, esterification, and reactions with nucleophiles or electrophiles. For example, Pimenova et al. (2003) explored reactions of a tetrafluoro-4-methoxyphenyl-substituted ester, demonstrating its reactivity in nucleophilic substitution and cyclization reactions (Pimenova et al., 2003).

Aplicaciones Científicas De Investigación

Sorption and Environmental Behavior

- Sorption to Soil and Organic Matter : The research by Werner et al. (2012) discusses the sorption of phenoxy herbicides, such as 2,4-D, to soil, organic matter, and minerals. This study highlights how soil parameters like pH, organic carbon content, and iron oxides influence the sorption process, which is crucial for understanding the environmental fate of similar chlorinated herbicides (Werner, Garratt, & Pigott, 2012).

Combustion and Biofuel Applications

- Biodiesel Combustion and Chemical Kinetics : The work by Lai, Lin, and Violi (2011) reviews advancements in chemical kinetic modeling for biodiesel combustion, including studies on simpler molecules that mimic biodiesel’s combustion characteristics. This research could be relevant for understanding the combustion properties of various ester compounds, including those structurally related to the specified methyl ester (Lai, Lin, & Violi, 2011).

Food Safety and Toxicity

- Fatty Acid Esters and Food Safety : Gao et al. (2019) review the food safety concerns related to fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), focusing on their formation, occurrence in foods, and potential health risks. Although the specific ester is not mentioned, this paper underscores the importance of monitoring and understanding the health implications of various esters in food products (Gao, Li, Huang, & Yu, 2019).

Analytical Methods and Detection

- Analytical Approaches for Esters : Crews et al. (2013) provide a comprehensive review of analytical methods for detecting MCPD esters and glycidyl esters in food and biological samples. This review may offer insights into techniques that could be adapted for the analysis and detection of the compound of interest (Crews, Chiodini, Granvogl, Hamlet, Hrnčiřík, Kuhlmann, Lampen, Scholz, Weisshaar, Wenzl, Jasti, & Seefelder, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

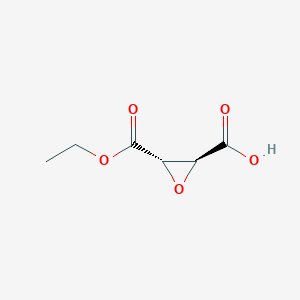

methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6O2/c1-14-3(13)2(7)6(12,4(8)9)5(10)11/h2,4-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOWLNLEDCXEFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(Cl)Cl)(C(Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210240 |

Source

|

| Record name | Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester | |

CAS RN |

97055-35-1 |

Source

|

| Record name | Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97055-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)

![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)